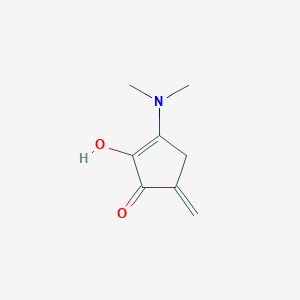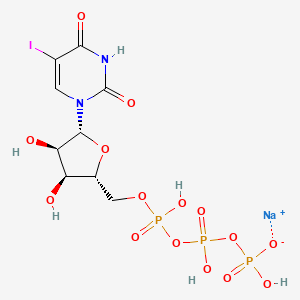
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-ethyl-5-oxo-1,2,4-triazole. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydrazide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted triazole derivatives.
Scientific Research Applications
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide, given its ability to inhibit specific enzymes in plants and pests.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the amino and acetohydrazide groups.
3-Ethyl-5-oxo-1,2,4-triazole: An intermediate in the synthesis of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide.
4-Amino-1,2,4-triazole: A related compound with similar biological activities but different structural features.
Uniqueness
This compound is unique due to its combination of amino, ethyl, oxo, and acetohydrazide groups, which confer specific chemical and biological properties
Properties
CAS No. |
773862-56-9 |
|---|---|
Molecular Formula |
C6H12N6O2 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
2-(4-amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide |
InChI |
InChI=1S/C6H12N6O2/c1-2-4-10-11(3-5(13)9-7)6(14)12(4)8/h2-3,7-8H2,1H3,(H,9,13) |
InChI Key |
PYBYPCSRVQLNOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)N1N)CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)


![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)



